molecular formula C13H15Cl2N3O B2617147 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride CAS No. 1803593-03-4

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride

Cat. No.: B2617147
CAS No.: 1803593-03-4
M. Wt: 300.18
InChI Key: TUUFDWOREBFMGL-UHFFFAOYSA-N
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Description

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) is a chemical research compound with a molecular formula of C13H15Cl2N3O and a molecular weight of 300.18 . It is supplied as a solid powder and should be stored at room temperature . This compound belongs to a class of piperazine-substituted heterocyclic compounds of significant interest in medicinal chemistry and neuroscience research. Scientific literature indicates that structurally related isoquinoline-piperazine hybrids are investigated as key scaffolds in the development of novel ligands for central nervous system targets . Specifically, such compounds have been explored as multifunctional agents, with some showing promise as potent and selective agonists for dopamine D2 and D3 receptors in preclinical models . Research into similar analogs has highlighted their potential value in studying neurodegenerative pathways, with some leads demonstrating neuroprotective effects and the ability to reverse locomotor deficits in animal models of Parkinson's disease . The integration of the isoquinoline moiety is a strategic feature in drug discovery, contributing to the molecular interactions within receptor binding sites . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-isoquinolin-5-ylpiperazin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.2ClH/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12;;/h1-5,8,15H,6-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUFDWOREBFMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride typically involves the reaction of isoquinoline derivatives with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride has been explored in several key areas:

Medicinal Chemistry

  • Therapeutic Potential : This compound has been studied for its ability to inhibit enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for purine biosynthesis in pathogens like Mycobacterium tuberculosis . This suggests potential applications in developing anti-tuberculosis drugs.
  • Receptor Modulation : Research indicates that the compound may interact with specific biological targets, modulating their activity. For instance, it has been implicated in studies focusing on neuroprotective properties related to dopamine receptors, which are significant in treating disorders such as Parkinson's disease .

Chemical Biology

  • Building Block for Synthesis : In organic synthesis, this compound serves as a versatile building block for creating more complex molecules, facilitating the development of novel pharmaceuticals and materials .

Case Study 1: Anticancer Activity

A study published in early 2024 highlighted the potential of isoquinoline derivatives, including those similar to this compound, as topoisomerase inhibitors, which are crucial in cancer therapy. These compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating their potential as lead compounds in drug development .

Case Study 2: Neuroprotective Effects

Research focused on hybrid compounds incorporating piperazine moieties has shown promising results in neuroprotection. Compounds similar to this compound demonstrated selective binding to dopamine receptors (D2/D3), suggesting their utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)piperazin-2-one Dihydrochloride

  • Structure: Replaces isoquinoline-5-yl with 5-bromopyridin-2-yl.
  • Key Features: Bromine atom introduces steric bulk and electron-withdrawing effects. Pyridine ring (vs. Molecular weight: 336.06 g/mol (CAS: 1261642-37-8) .
  • Implications: The pyridine analog may exhibit altered pharmacokinetics due to reduced lipophilicity compared to the isoquinoline derivative.

1-(Isoquinolin-5-yl)piperidin-4-one

  • Structure : Substitutes piperazin-2-one with piperidin-4-one.
  • Key Features :
    • Ketone group (piperidin-4-one) lacks the hydrogen-bonding capacity of the lactam in piperazin-2-one.
    • Increased flexibility due to the absence of a rigid lactam ring.
    • Molecular weight: 255.30 g/mol (CAS: 1157924-89-4) .

1-(8-Chloroisoquinolin-5-yl)sulfonylpiperazine Dihydrochloride

  • Structure: Features a sulfonyl linker between isoquinoline and piperazine.
  • Key Features: Sulfonyl group enhances electronic polarization and may improve metabolic stability. Chlorine substituent on isoquinoline increases steric hindrance. Molecular weight: 428.29 g/mol (CAS: Not specified) .
  • Implications : The sulfonyl linker could alter binding orientation in enzyme-active sites compared to the direct linkage in the target compound.

Berotralstat Dihydrochloride

  • Structure : Pyrazole-carboxamide core with dihydrochloride salt.
  • Key Features :
    • Complex structure with trifluoromethyl and cyclopropyl groups.
    • Molecular weight: 635.49 g/mol (CAS: 180576-05-0) .
  • Implications : Despite sharing the dihydrochloride salt, the pyrazole-carboxamide scaffold targets plasma kallikrein, demonstrating how salt forms serve diverse therapeutic roles.

Tabulated Comparison of Key Parameters

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
1-(Isoquinolin-5-yl)piperazin-2-one diHCl Isoquinoline + lactam Direct linkage, diHCl 336.22 Lactam, aromatic N
1-(5-Bromopyridin-2-yl)piperazin-2-one diHCl Pyridine + lactam Bromine, diHCl 336.06 Lactam, Br substituent
1-(Isoquinolin-5-yl)piperidin-4-one Isoquinoline + ketone Piperidin-4-one ring 255.30 Ketone
1-(8-Chloroisoquinolin-5-yl)sulfonylpiperazine diHCl Isoquinoline + sulfonyl Sulfonyl linker, Cl substituent 428.29 Sulfonyl, Cl
Berotralstat diHCl Pyrazole-carboxamide Trifluoromethyl, cyclopropyl 635.49 Carboxamide, diHCl

Research Findings and Implications

  • Structural Impact on Solubility : The dihydrochloride salt universally improves aqueous solubility across analogs, critical for oral bioavailability .
  • Role of Aromatic Systems: Isoquinoline derivatives exhibit superior binding to targets requiring extended aromatic interactions (e.g., kinase inhibitors) compared to pyridine analogs .
  • Functional Group Effects : Lactam rings (piperazin-2-one) enhance target engagement via hydrogen bonding, whereas ketones (piperidin-4-one) may reduce potency .

Biological Activity

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, with the molecular formula C13H14Cl2N3O and a CAS number of 1803593-03-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological implications, and relevant case studies.

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with piperazine derivatives. The reaction conditions are optimized to enhance yield and purity, often performed under controlled temperature and pressure settings. The compound exists as a dihydrochloride salt, which improves its solubility in aqueous environments, making it suitable for various biological assays.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for purine biosynthesis in pathogens such as Mycobacterium tuberculosis. This inhibition can lead to reduced proliferation of these pathogens, highlighting the compound's potential as an antimicrobial agent.

The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : By inhibiting IMPDH, it interferes with nucleotide synthesis in pathogens.
  • Receptor Modulation : Potential interactions with dopamine receptors (D2 and D3) suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Neuroprotective Effects

Recent studies have indicated that compounds structurally similar to this compound exhibit neuroprotective effects. For instance, hybrid compounds that incorporate piperazine moieties have shown promise in mitigating symptoms of Parkinson's disease by acting on dopamine receptors. The D3 receptor's preferential agonism has been linked to antioxidant activity, which is crucial for protecting dopaminergic neurons from oxidative stress .

Antimicrobial Activity

The inhibition of IMPDH positions this compound as a potential candidate for developing new antimicrobial therapies. Studies have demonstrated that targeting this enzyme can effectively reduce the viability of Mycobacterium tuberculosis, indicating a pathway for therapeutic application against resistant strains.

Case Studies and Research Findings

Research into the biological activity of similar compounds has provided insights into their efficacy:

StudyCompoundFindings
D3-preferring agonistsShowed significant neuroprotection in animal models of Parkinson's disease.
Isoquinoline derivativesExhibited high selectivity for D3 receptors with subnanomolar potency.
Hybrid piperazine compoundsDemonstrated inhibition of D2 and D3 receptors, suggesting multifunctional therapeutic potential.

These findings underscore the importance of structural modifications in enhancing biological activity and selectivity towards specific receptors.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride, and what key intermediates are involved?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions involving isoquinoline and piperazine derivatives. For example, similar piperazine-based compounds are prepared by reacting halogenated intermediates (e.g., chlorinated isoquinoline) with piperazine under reflux in polar aprotic solvents like DMF or acetonitrile . Purification often involves column chromatography or recrystallization, with dihydrochloride salt formation achieved using HCl gas or concentrated hydrochloric acid .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm regiochemistry and proton environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC (reverse-phase C18 columns) to assess purity (>95% is standard for research-grade material) .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Based on safety data for analogous piperazine dihydrochlorides:

  • Use gloves, lab coats, and goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

  • Initial screens often include:

  • In vitro receptor binding assays (e.g., serotonin or dopamine receptor panels due to piperazine’s affinity for CNS targets) .
  • Enzyme inhibition studies (e.g., kinase or phosphatase assays) using fluorometric or colorimetric readouts .
  • Cytotoxicity profiling (MTT or resazurin assays) in cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like Gaussian or ORCA are used to model intermediates and optimize solvent effects .
  • Molecular dynamics simulations assess solubility and stability in biological matrices, guiding formulation studies .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Cross-validate results using:

  • Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives in vivo .
  • Pharmacokinetic modeling (e.g., PBPK) to account for bioavailability differences .
  • Tissue-specific microdialysis to measure compound concentrations at target sites .

Q. How can reaction conditions be tailored to improve yield and scalability?

  • Design of Experiments (DoE) methodologies systematically vary parameters (temperature, solvent, catalyst loading). For example, microwave-assisted synthesis reduces reaction times for piperazine coupling .
  • Continuous flow reactors enhance heat/mass transfer and minimize side reactions compared to batch processes .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :

  • Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and analyze degradation products via LC-MS .
  • Thermal stability is tested using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How do researchers investigate receptor binding kinetics and selectivity for this compound?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) and thermodynamic parameters .
  • Cryo-EM or X-ray co-crystallography with target proteins reveal binding modes and guide structure-activity relationship (SAR) studies .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., docking scores vs. SPR data) to confirm mechanistic hypotheses .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously, as subtle changes can impact piperazine derivative synthesis .

Disclaimer : These FAQs are synthesized from peer-reviewed methodologies and analogous compounds due to limited direct data on this compound. Further literature review and experimental validation are recommended.

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